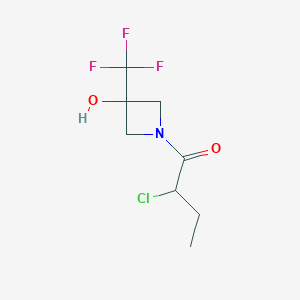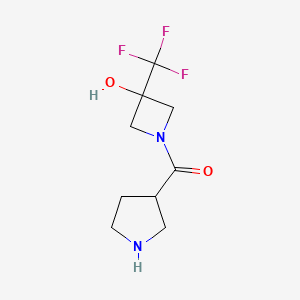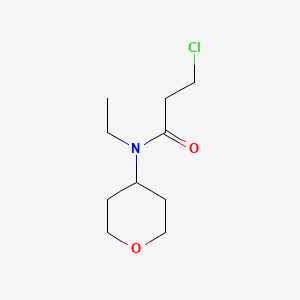
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chloro-3-methyl-1,2-oxazole with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanoic acid.
Reduction: Reduction can yield 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanol.
Substitution: Substitution reactions can produce various derivatives, such as 2-amino-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one.
Applications De Recherche Scientifique
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Agriculture: It is used in the development of herbicides and pesticides due to its biocidal properties.
Materials Science: The compound is utilized in the creation of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but often include disruption of cell wall synthesis or inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(5-methyl-1,2-oxazol-3-yl)aniline
2-Chloro-3-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one
Uniqueness: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group at the 2-position. This structural feature influences its reactivity and biological activity, making it distinct from other oxazole derivatives.
Propriétés
IUPAC Name |
2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWWNZOGGQGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















